![molecular formula C12H14N2O4S B12569662 7-(2-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane CAS No. 298680-75-8](/img/structure/B12569662.png)
7-(2-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of both nitro and sulfonyl groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane typically involves multiple steps, starting from readily available precursors. One common method involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . The reaction conditions often include the use of polar solvents and specific temperature controls to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
7-(2-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitro derivatives with additional oxygen functionalities.
Reduction: Formation of amine derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Aplicaciones Científicas De Investigación
7-(2-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 7-(2-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group can enhance the compound’s solubility and facilitate its interaction with biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
2,7-Diazabicyclo[2.2.1]heptane: Known for its use in asymmetric synthesis and controlled bridge-opening reactions.
7-Oxabicyclo[2.2.1]heptane: Utilized in fragment-based drug discovery for its three-dimensional structure.
Bicyclo[4.1.0]heptane: A simpler analog used in various organic synthesis reactions.
Uniqueness
7-(2-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane is unique due to the presence of both nitro and sulfonyl groups, which provide it with distinct chemical reactivity and potential biological activity. Its bicyclic structure also contributes to its stability and versatility in various applications.
Propiedades
Número CAS |
298680-75-8 |
|---|---|
Fórmula molecular |
C12H14N2O4S |
Peso molecular |
282.32 g/mol |
Nombre IUPAC |
7-(2-nitrophenyl)sulfonyl-7-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C12H14N2O4S/c15-14(16)11-7-3-4-8-12(11)19(17,18)13-9-5-1-2-6-10(9)13/h3-4,7-10H,1-2,5-6H2 |
Clave InChI |
XRVGDXLEHSVADZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)N2S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


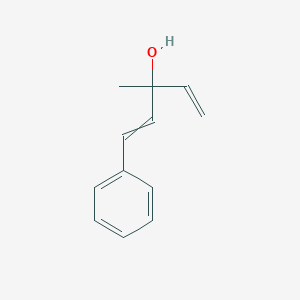
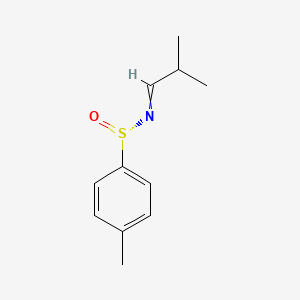
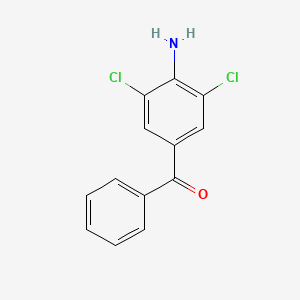
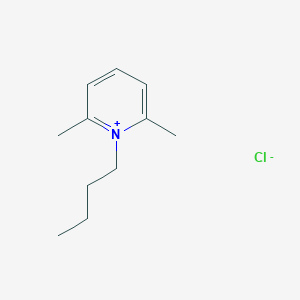
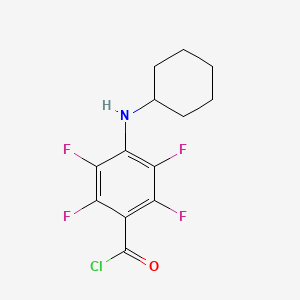
![3,3'-[1,4-Phenylenebis(methylene)]di(benzene-1,2-diol)](/img/structure/B12569600.png)
![tert-butyl N-[1-oxo-3-(4-phenylphenyl)propan-2-yl]carbamate](/img/structure/B12569617.png)
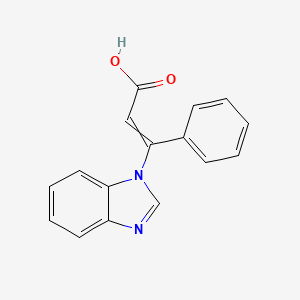


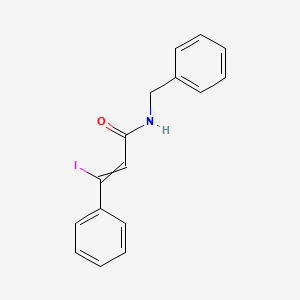

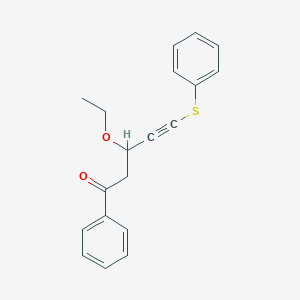
![N-[[4-(2-Methoxyphenyl)piperazino]methyl]benzamide](/img/structure/B12569668.png)
